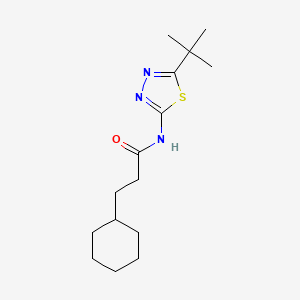
3-methyl-N-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxamide, commonly known as GW 501516, is a synthetic drug that is used in scientific research to study its biochemical and physiological effects. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It has gained popularity among researchers due to its potential to enhance endurance and increase fat burning.
Wirkmechanismus
GW 501516 works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta). This receptor is involved in the regulation of lipid metabolism and energy expenditure. Activation of PPAR-delta leads to an increase in the expression of genes involved in fatty acid oxidation and energy production. This results in an increase in endurance and a decrease in body fat.
Biochemical and Physiological Effects:
GW 501516 has been shown to increase endurance and improve lipid metabolism in animal studies. It has also been studied for its potential to treat metabolic disorders such as obesity and type 2 diabetes. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy production. It has also been shown to increase the expression of genes involved in glucose uptake and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using GW 501516 in lab experiments is its potential to enhance endurance and increase fat burning. This makes it a useful tool for studying the effects of exercise and metabolism on the body. One limitation of using GW 501516 is its potential to cause cancer in animal studies. This makes it important to use caution when using this drug in lab experiments.
Zukünftige Richtungen
There are several future directions for research on GW 501516. One direction is to study its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another direction is to study its potential as a performance-enhancing drug for athletes. Further research is also needed to determine the long-term effects of GW 501516 use on the body.
Synthesemethoden
GW 501516 is synthesized through a multistep process that involves the reaction of various reagents. The process involves the use of chemicals such as 2-mercaptobenzothiazole, 4-methylbenzylamine, and acetic anhydride. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
GW 501516 is used in scientific research to study its potential as a performance-enhancing drug. It has been shown to increase endurance and improve lipid metabolism in animal studies. It has also been studied for its potential to treat metabolic disorders such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
3-methyl-N-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-7-9-13(10-8-11)19-17(20)16-12(2)18-14-5-3-4-6-15(14)21-16/h3-10,18H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSQNFXJEWFIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)



![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)


![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)